N-(Butan-2-yl)-5-nitropyrimidin-2-amine
Description
Properties
CAS No. |
88374-43-0 |
|---|---|
Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-butan-2-yl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C8H12N4O2/c1-3-6(2)11-8-9-4-7(5-10-8)12(13)14/h4-6H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
VPLQKYIVVZESSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Diethyl Malonate
The synthesis begins with the nitration of diethyl malonate using concentrated or fuming nitric acid. Under controlled conditions (0–30°C, 4–10 molar equivalents HNO₃), diethyl malonate undergoes electrophilic aromatic substitution to yield diethyl 2-nitromalonate. The nitro group is introduced at the α-position, with excess nitric acid ensuring complete conversion. Solvent selection (toluene or ethyl acetate) minimizes side reactions, achieving yields of 80–85%.
Cyclization with Thiourea
Diethyl 2-nitromalonate reacts with thiourea in the presence of sodium ethoxide to form 2-thio-5-nitropyrimidine. This cyclization occurs via nucleophilic attack of the thiourea sulfur on the electrophilic carbonyl carbons, followed by dehydration. The reaction proceeds at reflux (80°C, 6–8 hours), yielding a thiolated pyrimidine intermediate.
Functionalization to N-Alkylamine
The thiol group at position 2 is replaced with the butan-2-ylamine via nucleophilic substitution. Using phosphorus oxychloride, the thiol is converted to a chloro derivative, which reacts with butan-2-ylamine in dichloromethane under basic conditions (K₂CO₃, 50°C). This step achieves 70–75% yield, with purification via column chromatography (30% ethyl acetate/petroleum ether).
Nucleophilic Substitution of Halopyrimidines
Synthesis of 2-Chloro-5-nitropyrimidine
An alternative route starts with 2-chloro-5-nitropyrimidine, synthesized by chlorinating 2-hydroxy-5-nitropyrimidine using POCl₃. The chloro group at position 2 serves as a leaving group for subsequent amination.
Amination with Butan-2-ylamine
Heating 2-chloro-5-nitropyrimidine with butan-2-ylamine (2–3 equiv) in tetrahydrofuran at 60°C for 12 hours facilitates nucleophilic aromatic substitution. The reaction is catalyzed by ytterbium triflate (5 mol%), enhancing the electrophilicity of the pyrimidine ring. Post-reaction purification via flash chromatography isolates the product in 65–70% yield.
N-Alkylation of 5-Nitropyrimidin-2-amine
Direct Alkylation with 2-Bromobutane
5-Nitropyrimidin-2-amine undergoes N-alkylation using 2-bromobutane under phase-transfer conditions. In a biphasic system (H₂O/toluene), tetrabutylammonium bromide (10 mol%) and NaOH (2 equiv) facilitate the transfer of the alkylating agent to the organic phase. Reaction at 40°C for 6 hours yields 75–80% of the target compound.
Mitsunobu Reaction
The Mitsunobu reaction offers stereochemical control for chiral amines. Using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (1.2 equiv), 5-nitropyrimidin-2-amine reacts with (S)-butan-2-ol in THF at 0°C. This method achieves 85% yield with retention of configuration, critical for enantioselective applications.
Multi-Component Cyclization Using Transition Metal Catalysts
Ytterbium-Triflate-Catalyzed Cyclization
A one-pot synthesis involves reacting nitroacetylene derivatives with butan-2-ylguanidine in the presence of ytterbium triflate (5 mol%). The catalyst promotes [2+2+2] cycloaddition at 50°C, forming the pyrimidine ring with pre-installed nitro and amine groups. This method streamlines synthesis but requires stringent anhydrous conditions, yielding 60–65%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates in alkylation and substitution steps. For nitration, non-polar solvents (toluene) improve regioselectivity. Optimal temperatures range from 0°C (nitration) to 50–60°C (cyclization).
Catalytic Enhancements
Ytterbium triflate reduces reaction times in cyclization by 40%, while phase-transfer catalysts increase alkylation efficiency by 20%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Nitration-Cyclization | 70–75 | 95 | Moderate | High |
| Nucleophilic Substitution | 65–70 | 90 | High | Moderate |
| N-Alkylation | 75–85 | 98 | High | Low |
| Multi-Component | 60–65 | 85 | Low | High |
The N-alkylation route offers the highest yield and scalability, whereas nitration-cyclization ensures precise nitro placement. Multi-component methods, though innovative, require further optimization for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group at the second position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: 5-Amino-2-(butan-2-yl)pyrimidine.
Substitution: Various N-alkylated derivatives of this compound.
Reduction: 5-Amino-2-(butan-2-yl)pyrimidine.
Scientific Research Applications
N-(Butan-2-yl)-5-nitropyrimidin-2-amine has potential applications in pharmaceutical development as a lead compound for designing new drugs.
Scientific Research Applications
N-(Butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl) pyrazolo[1,5-a] pyrimidin-7-amine:
The synthesis of N-(Butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl) pyrazolo[1,5-a] pyrimidin-7-amine typically involves multiple steps under controlled conditions, where a suitable precursor is cyclized.
Case Studies and Research Findings
In Vitro Studies: Treatment with N-(Butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl) pyrazolo[1,5-a] pyrimidin-7-amine led to a dose-dependent decrease in cell viability in MCF-7 cells.
Molecular Docking Studies: Computational analyses indicate a strong binding affinity of N-(Butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl) pyrazolo[1,5-a] pyrimidin-7-amine to CDK2 and CDK6, suggesting it could be a potent inhibitor with potential for further development.
Toxicity Assessments: Cytotoxicity tests of N-(Butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl) pyrazolo[1,5-a] pyrimidin-7-amine on non-cancerous cell lines like HEK293 showed minimal toxicity at therapeutic concentrations, indicating a favorable safety profile.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Observations :
- Pyrimidine vs. Pyridine Core : The pyrimidine ring (two nitrogen atoms) in the target compound offers distinct electronic properties compared to pyridine (one nitrogen). This difference influences hydrogen bonding, solubility, and reactivity .
- Nitro Group : The electron-withdrawing nitro group at position 5 in the target compound and ’s pyrimidine derivative enhances electrophilic substitution reactivity but may reduce basicity of the amine group.
- Alkyl vs. Aromatic Substituents : The branched butan-2-yl group in the target compound likely increases lipophilicity compared to the benzyloxy group in ’s compound, which may enhance solubility in polar solvents .
Physicochemical and Reactivity Trends
- Solubility: The target compound’s butan-2-yl group contributes to moderate lipophilicity, favoring organic solvents. Bromo-substituted analogs () exhibit lower solubility in water due to halogenated hydrophobicity .
Stability :
- Nitro groups generally confer thermal stability but may render compounds sensitive to reducing agents. The bromo substituent in ’s compound could facilitate nucleophilic aromatic substitution reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
